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Introduction
Tourmaline, a complex borosilicate mineral, exhibits a wide range of chemical compositions

and physical properties. The schorl-dravite series represents a solid solution between the iron-

rich end-member, schorl [NaFe²⁺₃Al₆(Si₆O₁₈)(BO₃)₃(OH)₃(OH)], and the magnesium-rich end-

member, dravite [NaMg₃Al₆(Si₆O₁₈)(BO₃)₃(OH)₃(OH)]. This series is of significant interest in

geological sciences as its composition can provide insights into the petrogenesis of its host

rocks. Understanding the crystallographic properties of this series is crucial for interpreting

geological processes and for potential material science applications. This technical guide

provides a comprehensive overview of the core crystallographic properties of the schorl-dravite

series, detailing experimental methodologies and presenting key data in a structured format.

Crystal Structure and Solid Solution
Tourmaline minerals in the schorl-dravite series typically crystallize in the trigonal crystal

system with the space group R3m.[1] However, triclinic dimorphs, such as schorl-1A and oxy-

dravite-1A, have also been identified.[2] The fundamental structure is characterized by a

framework of six-membered rings of silica tetrahedra (Si₆O₁₈), which are stacked along the c-

axis. These rings are linked by octahedrally coordinated cations at the Y and Z sites, and a

nine-fold coordinated X site.[3]
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The general chemical formula for tourmaline can be expressed as XY₃Z₆(T₆O₁₈)(BO₃)₃V₃W,

where:

X site: Na⁺, Ca²⁺, K⁺, or a vacancy (□)

Y site: Fe²⁺, Mg²⁺, Al³⁺, Li⁺, Mn²⁺, etc.

Z site: Al³⁺, Mg²⁺, Fe³⁺, Cr³⁺, V³⁺

T site: Si⁴⁺, Al³⁺, B³⁺

B site: B³⁺

V site: OH⁻, O²⁻

W site: OH⁻, F⁻, O²⁻[4]

The schorl-dravite series is primarily defined by the substitution of Fe²⁺ for Mg²⁺ in the Y

octahedral site.[5][6] This substitution leads to a continuous solid solution between the two end-

members, resulting in predictable variations in the crystallographic parameters.

Schorl
NaFe²⁺₃Al₆(Si₆O₁₈)(BO₃)₃(OH)₄

Intermediate Member
Na(Fe²⁺,Mg)₃Al₆(Si₆O₁₈)(BO₃)₃(OH)₄

Mg²⁺ substitutes for Fe²⁺ in Y site Dravite
NaMg₃Al₆(Si₆O₁₈)(BO₃)₃(OH)₄

Further Mg²⁺ substitution

Click to download full resolution via product page

Figure 1: Schorl-Dravite Solid Solution Series.

Crystallographic Data
The substitution of the larger Fe²⁺ cation for the smaller Mg²⁺ cation in the Y-site octahedra

directly influences the unit cell parameters. As the schorl component increases, a

corresponding increase in the a unit cell parameter is observed. The c parameter is more

closely correlated with the size of the Z octahedron.[5]

Table 1: Representative Unit Cell Parameters for Schorl
and Dravite
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Mineral Formula a (Å) c (Å) V (Å³)
Crystal
System

Space
Group

Schorl

NaFe²⁺₃Al₆

(Si₆O₁₈)

(BO₃)₃(OH)

₃(OH)

15.99 7.195 1593.16 Trigonal R3m

Dravite

NaMg₃Al₆(

Si₆O₁₈)

(BO₃)₃(OH)

₃(OH)

~15.94 ~7.13 ~1570 Trigonal R3m

Schorl-1A

NaFe²⁺₃Al₆

(Si₆O₁₈)

(BO₃)₃(OH)

₃(OH)

a=15.9513,

b=15.9421,

c=7.1921,

α=90.0354

°,

β=89.9359

°,

γ=119.852

7°

- - Triclinic P1

Note: The values for dravite are approximate as they vary with the exact composition. The data

for schorl-1A represents a triclinic dimorph.[2][7]

Table 2: Mean Cation-Oxygen Bond Lengths in the Y and
Z Octahedral Sites

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

http://www.mdpi.com/2075-163x/12/4/430
https://webmineral.com/data/Schorl.shtml
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1171579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bond Mean Bond Length (Å)

YAl-O 1.908

YMg-O 2.084

YFe²⁺-O 2.139

ZAl-O 1.900

ZMg-O 2.077

ZFe²⁺-O 2.131

Data sourced from Bosi & Lucchesi (2004).[5]

Cation Ordering and Site Occupancy
The distribution of cations between the Y and Z octahedral sites in the schorl-dravite series is

often characterized by disorder. While Al³⁺ shows a preference for the smaller Z site, it can also

occupy the Y site.[5] Similarly, Mg²⁺ can be distributed between both Y and Z sites. Fe²⁺ and

Fe³⁺ strongly prefer the larger Y site, with negligible amounts of Fe²⁺ found in the Z site.[1][5]

This cation distribution has a significant impact on the local geometry of the octahedral sites

and the overall crystal structure.

Experimental Protocols
A combination of analytical techniques is essential for the complete crystallographic and

chemical characterization of schorl-dravite tourmalines.
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Figure 2: Experimental Workflow for Tourmaline Characterization.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1171579?utm_src=pdf-body-img
https://www.benchchem.com/product/b1171579?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1171579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Single-Crystal X-ray Diffraction (SREF)
Objective: To determine the unit cell dimensions, space group, and crystal structure, including

atomic coordinates, bond lengths, and angles.[8]

Methodology:

Crystal Selection: A small, single crystal of tourmaline (typically < 0.5 mm) free of visible

inclusions and twinning is selected under a polarizing microscope.

Mounting: The crystal is mounted on a goniometer head using a suitable adhesive.

Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. Data

collection is typically performed using MoKα radiation. A full sphere of diffraction data is

collected by rotating the crystal through a series of omega and phi scans.

Data Reduction: The raw diffraction data is processed to correct for Lorentz and polarization

effects, and an absorption correction is applied.

Structure Solution and Refinement: The crystal structure is solved using direct methods and

refined by full-matrix least-squares on F². Anisotropic displacement parameters are refined

for all atoms. The occupancies of the cation sites are refined to determine the distribution of

elements.

Electron Probe Microanalysis (EMPA)
Objective: To determine the quantitative chemical composition of the major and minor elements

in the tourmaline sample.[9]

Methodology:

Sample Preparation: A polished thin section or an epoxy mount of the tourmaline crystal is

coated with a thin layer of carbon to ensure electrical conductivity.

Instrument Setup: The analysis is performed using an electron microprobe analyzer

equipped with wavelength-dispersive spectrometers (WDS). The instrument is calibrated

using well-characterized mineral standards.
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Analysis: A focused electron beam (typically 15 kV accelerating voltage and 20 nA beam

current) is directed onto the sample surface.[10] The characteristic X-rays emitted from the

sample are analyzed by the WDS. Multiple points are analyzed on each crystal to check for

chemical homogeneity.

Data Correction: The raw X-ray intensity data is corrected for matrix effects (ZAF correction:

atomic number, absorption, and fluorescence) to obtain accurate elemental concentrations.

Mössbauer Spectroscopy
Objective: To determine the valence state (Fe²⁺ vs. Fe³⁺) and coordination environment of iron

in the tourmaline structure.[11]

Methodology:

Sample Preparation: A powdered sample of the tourmaline is prepared and placed in a

sample holder.

Data Acquisition: The sample is exposed to a source of gamma rays (typically ⁵⁷Co). The

absorption of gamma rays by the ⁵⁷Fe nuclei in the sample is measured as a function of the

velocity of the source. Spectra are often collected at room temperature and sometimes at

cryogenic temperatures (e.g., 77 K) to resolve magnetic splitting.[12]

Spectral Fitting: The resulting Mössbauer spectrum is fitted with a series of doublets and/or

sextets, each corresponding to a specific iron site and valence state. The isomer shift and

quadrupole splitting parameters are used to identify the Fe²⁺ and Fe³⁺ components and their

respective crystallographic sites (Y or Z).[13]

Synchrotron Micro-X-ray Absorption Near-Edge
Spectroscopy (µXANES)
Objective: To provide in-situ, non-destructive determination of the oxidation state of iron and

other transition elements.

Methodology:

Sample Preparation: A polished thin section or epoxy mount is used.
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Beamline Setup: The analysis is performed at a synchrotron facility on a beamline equipped

for X-ray absorption spectroscopy. A focused beam of monochromatic X-rays is used.

Data Collection: The energy of the incident X-ray beam is scanned across the absorption

edge of the element of interest (e.g., the Fe K-edge). The X-ray fluorescence or absorption is

measured as a function of the incident energy.[14]

Data Analysis: The pre-edge features and the position of the absorption edge in the XANES

spectrum are sensitive to the oxidation state and coordination geometry of the absorbing

atom. The Fe³⁺/ΣFe ratio is determined by comparing the sample spectrum to spectra of

well-characterized standards.

Conclusion
The crystallographic properties of the schorl-dravite tourmaline series are systematically

influenced by the solid solution between its iron and magnesium end-members. A thorough

characterization of these minerals requires a multi-technique approach, integrating single-

crystal X-ray diffraction, electron probe microanalysis, Mössbauer spectroscopy, and

synchrotron-based techniques. The data and methodologies presented in this guide provide a

foundational framework for researchers and scientists engaged in the study of these complex

silicate minerals.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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